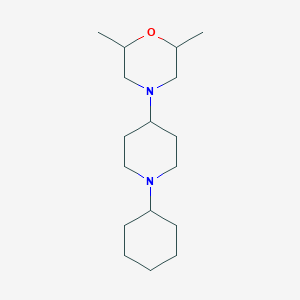![molecular formula C15H24N2S B10881744 1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)
1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Nucleophilic substitution: The benzylation of piperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as potassium carbonate can yield the desired compound.
Reductive amination: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the piperazine ring or the benzyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methylsulfanyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-ISOPROPYL-4-BENZYL-PIPERAZINE: Lacks the methylsulfanyl group, which may result in different biological activities.
4-(METHYLSULFANYL)BENZYL-PIPERAZINE: Lacks the isopropyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is unique due to the presence of both the isopropyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H24N2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H24N2S/c1-13(2)17-10-8-16(9-11-17)12-14-4-6-15(18-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
SNBMSJOGJXNNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10881668.png)
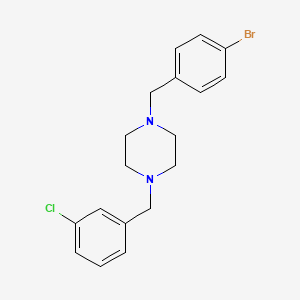
![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)
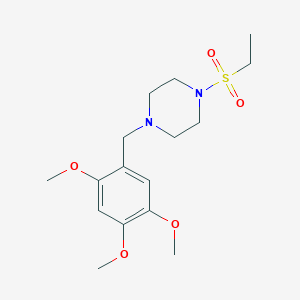
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)
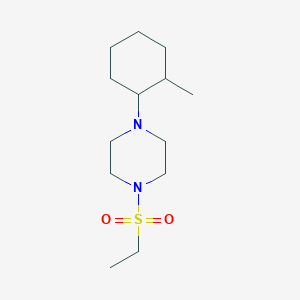
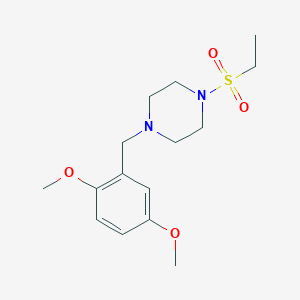
![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)
